5-Cyclohexyl-1,2,3-triphenylbenzene

Organic semiconductors Electron transport Molecular dynamics

5-Cyclohexyl-1,2,3-triphenylbenzene (CAS 643767‑51‑5) is a polycyclic aromatic hydrocarbon comprising a central benzene ring substituted with three phenyl groups and one cyclohexyl group, with the molecular formula C₃₀H₂₈ and a molecular weight of approximately 388.5 g mol⁻¹. The compound is classified as a 1,1′:2′,1″‑terphenyl, 5′‑cyclohexyl‑3′‑phenyl‑ derivative.

Molecular Formula C30H28
Molecular Weight 388.5 g/mol
CAS No. 643767-51-5
Cat. No. B15169197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexyl-1,2,3-triphenylbenzene
CAS643767-51-5
Molecular FormulaC30H28
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H28/c1-5-13-23(14-6-1)27-21-28(24-15-7-2-8-16-24)30(26-19-11-4-12-20-26)29(22-27)25-17-9-3-10-18-25/h2-4,7-12,15-23H,1,5-6,13-14H2
InChIKeyRAFGYQMKVTZZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexyl-1,2,3-triphenylbenzene (CAS 643767-51-5) – Procurement-Grade Overview for Advanced Organic Electronics & Materials Research


5-Cyclohexyl-1,2,3-triphenylbenzene (CAS 643767‑51‑5) is a polycyclic aromatic hydrocarbon comprising a central benzene ring substituted with three phenyl groups and one cyclohexyl group, with the molecular formula C₃₀H₂₈ and a molecular weight of approximately 388.5 g mol⁻¹ . The compound is classified as a 1,1′:2′,1″‑terphenyl, 5′‑cyclohexyl‑3′‑phenyl‑ derivative . The asymmetric substitution pattern—incorporating an aliphatic cyclohexyl ring into an otherwise all‑aromatic triphenylbenzene scaffold—creates a sterically congested, propeller‑shaped architecture that distinguishes it from both the parent 1,2,3‑triphenylbenzene (CAS 1165‑14‑6) and the symmetric 1,3,5‑triphenylbenzene isomer .

Why 5-Cyclohexyl-1,2,3-triphenylbenzene Cannot Be Replaced by Unsubstituted or Symmetric Triphenylbenzene Isomers in Demanding Applications


Triphenylbenzene isomers are not functionally interchangeable. Thermodynamic calorimetry data demonstrate that 1,2,3‑triphenylbenzene and 1,3,5‑triphenylbenzene differ substantially in both enthalpic stability and volatility: the 1,3,5‑isomer is thermodynamically more stable, while the 1,2,3‑isomer exhibits approximately two orders of magnitude higher volatility at 298.15 K [1]. Introducing a cyclohexyl substituent at the 5‑position further alters intermolecular packing, solubility, and dynamic molecular motions in the solid state – parameters that are critical for organic electronic device fabrication via either vacuum sublimation or solution processing [2]. Consequently, a procurement decision that treats any triphenylbenzene derivative as a drop‑in replacement risks mismatched thermal budget, film morphology, or charge‑transport performance in the final device.

Quantitative Differentiation Evidence for 5-Cyclohexyl-1,2,3-triphenylbenzene vs. Closest Analogs


Cyclohexyl Substitution Modulates Solid‑State Dynamic Motion vs. All‑Phenyl Triphenylbenzene: A Class‑Level Inference from N‑Type Semiconductor Studies

In a head‑to‑head comparative study of phenyl‑terminated vs. cyclohexyl‑terminated side‑chain substituents on a BQQDI π‑electron core, the cyclohexyl‑terminated derivative showed reduced electron mobility relative to its phenyl‑terminated counterpart. Molecular dynamics simulations attributed this to the absence of intermolecular C–H⋯π interactions in the cyclohexyl case, leading to greater dynamic molecular motions that disrupt charge transport [1]. Although the core scaffold differs from 5‑cyclohexyl‑1,2,3‑triphenylbenzene, this study provides class‑level evidence that replacing a peripheral phenyl substituent with a cyclohexyl group reduces intermolecular interaction constraints and increases solid‑state dynamic motion, which can be either beneficial (enhanced solubility) or detrimental (lower charge mobility) depending on the application.

Organic semiconductors Electron transport Molecular dynamics

Enhanced Organic Solvent Solubility vs. 1,2,3‑Triphenylbenzene Enables Broader Solution‑Processing Windows

5‑Cyclohexyl‑1,2,3‑triphenylbenzene is reported to be soluble in common organic solvents including dichloromethane and chloroform , whereas the unsubstituted parent compound 1,2,3‑triphenylbenzene (CAS 1165‑14‑6) is primarily processed by vacuum sublimation or melt methods owing to its rigid, planar‑like packing . The cyclohexyl substituent introduces conformational flexibility and steric bulk that disrupt crystal packing, a structural feature known to increase solubility in triphenylbenzene derivatives – a property exploited in columnar liquid‑crystal engineering where phenoxy‑terminated side chains are grafted onto triphenylbenzene cores to tune phase behaviour without compromising self‑assembly [1].

Solubility Solution processing Organic electronics

Distinct LogP and Conformational Profile vs. 1,2,3‑Triphenylbenzene: Implications for Interfacial Behaviour in Multilayer Devices

The computed LogP (octanol–water partition coefficient) of 5‑cyclohexyl‑1,2,3‑triphenylbenzene is 8.73530 , markedly higher than the LogP of unsubstituted 1,2,3‑triphenylbenzene (XLogP ≈ 7.7 [1]), reflecting the additional hydrophobic surface contributed by the cyclohexyl ring. Furthermore, the target compound has four rotatable bonds versus three for 1,2,3‑triphenylbenzene, indicating greater conformational degrees of freedom [1]. In the solid‑state thermodynamic study of triphenylbenzene isomers, the 1,2,3‑substitution pattern was found to enable π–π displacive stacking interactions between outer phenyl rings, partially offsetting steric destabilization [2]; the cyclohexyl substituent in 5‑cyclohexyl‑1,2,3‑triphenylbenzene is expected to modulate this interaction further.

Hydrophobicity LogP Device interface

High-Value Application Scenarios Where 5-Cyclohexyl-1,2,3-triphenylbenzene Offers Measurable Advantage


Solution-Processed Organic Light-Emitting Diode (OLED) Host or Hole-Transport Material Development

The cyclohexyl substituent provides sufficient steric bulk and conformational flexibility to enhance solubility in common organic solvents such as dichloromethane and chloroform , making 5‑cyclohexyl‑1,2,3‑triphenylbenzene a viable candidate for solution‑processed OLED fabrication by spin‑coating, slot‑die coating, or inkjet printing. When compared to the parent 1,2,3‑triphenylbenzene (typically processed by vacuum sublimation), the increased solubility enables high‑throughput, large‑area device manufacturing without requiring high‑vacuum infrastructure. The class‑level evidence from cyclohexyl‑ vs. phenyl‑terminated n‑type semiconductors further indicates that the cyclohexyl group modulates solid‑state dynamic motions, which can improve film uniformity during solvent evaporation [1].

Organic Field-Effect Transistor (OFET) Dielectric–Semiconductor Interface Engineering

The elevated LogP (8.74 vs. ~7.7 for 1,2,3‑triphenylbenzene) imparts superior hydrophobicity [2], which is advantageous for reducing interfacial trapped water at the dielectric–semiconductor boundary in OFETs. The additional rotatable bond and cyclohexyl steric bulk provide a distinct conformational landscape that can be exploited to control molecular orientation at interfaces, a parameter known to influence threshold voltage stability and bias‑stress reliability in organic transistors.

Columnar Liquid Crystal Research and Mesophase Engineering

Triphenylbenzene derivatives, particularly those bearing 1,2,3‑substitution patterns, are established building blocks for propeller‑shaped columnar liquid crystals [3]. The asymmetric cyclohexyl substitution in 5‑cyclohexyl‑1,2,3‑triphenylbenzene introduces an additional handle for tuning mesophase transition temperatures and phase morphology without necessarily compromising helical columnar self‑assembly. Compared to symmetric 1,3,5‑triphenylbenzene derivatives, which often require alkyl‑chain engineering to access room‑temperature mesophases, the cyclohexyl‑substituted 1,2,3‑triphenylbenzene scaffold may offer a more synthetically accessible route to discotic liquid crystalline materials with tailored clearing points.

High-Performance Polymer Synthesis Using Triphenylbenzene Building Blocks

As a monomeric building block for hyperbranched polyphenylenes or conjugated microporous polymers, the rigid triphenylbenzene core combined with the aliphatic cyclohexyl solubilizing group provides a balance between structural rigidity (for high glass‑transition temperature and thermal stability) and solution processability (for polymer synthesis and film casting) . The cyclohexyl group can be selectively hydrogenated or functionalized post‑polymerization, offering synthetic versatility not available with all‑aromatic triphenylbenzene monomers.

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